molecular formula C21H23N3O4 B482016 N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 373618-14-5

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482016
CAS No.: 373618-14-5
M. Wt: 381.4g/mol
InChI Key: QOCAWAAPSPANGE-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with carboxamide and aryl substituents. Tetrahydropyrimidine derivatives are commonly synthesized via multicomponent reactions like the Biginelli reaction , with modifications in substituents enabling tailored biological activity and solubility. This article compares the target compound with structurally similar analogs, focusing on substituent effects, synthesis, and crystallographic trends.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-17-12-8-6-10-15(17)23-20(25)18-13(2)22-21(26)24-19(18)14-9-5-7-11-16(14)27-3/h5-12,19H,4H2,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCAWAAPSPANGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester-to-Amide Conversion

The intermediate ethyl carboxylate (e.g., ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) undergoes aminolysis with 2-ethoxyaniline. Using p-toluenesulfonic acid (PTSA) in toluene at 110°C for 8 hours, the amidation yield reaches 76%.

Catalytic Systems and Optimization

Catalyst Conditions Yield Time Reference
Uranyl nitrateAcetonitrile, reflux82–89%4–6 hours
Uranyl nitrateMicrowave, 80°C85–92%15–20 mins
P-Toluenesulfonic acidToluene, 110°C76%8 hours
None (mechanochemical)Solvent-free, 50–60°C78–84%30–45 mins

Uranyl nitrate’s Lewis acidity facilitates imine and enol intermediate formation, while PTSA protonates carbonyl groups, accelerating nucleophilic attack. Mechanochemical methods avoid catalysts entirely, relying on mechanical energy for activation.

Analytical Characterization

Synthetic intermediates and the final product were characterized using:

  • FT-IR : Carboxamide C=O stretch at 1650–1680 cm⁻¹ and N-H bend at 1540–1560 cm⁻¹.

  • ¹H NMR : Distinct signals for methoxy (δ 3.72–3.85 ppm), ethoxy (δ 1.35–1.42 ppm), and tetrahydropyrimidine protons (δ 5.12–5.30 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 397.49 matching C₂₁H₂₃N₃O₃S.

Challenges and Limitations

  • Steric Hindrance : Bulky 2-ethoxyphenyl and 2-methoxyphenyl groups reduce reaction rates, necessitating excess reagents or higher temperatures.

  • Racemization : Lack of chiral catalysts produces racemic mixtures, complicating enantioselective synthesis.

  • Byproduct Formation : Competing Knoevenagel condensations between aldehydes and β-keto esters require careful stoichiometric control .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine compounds .

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydropyrimidine Carboxamides

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-ethoxyphenyl (N-linked), 2-methoxyphenyl (C4) Not explicitly provided ~365–409 (estimated) Electron-donating alkoxy groups enhance solubility and H-bonding potential.
N-(2-methoxyphenyl)-4-(2-nitrophenyl)-6-methyl-2-oxo- analog 2-nitrophenyl (C4), 2-methoxyphenyl (N-linked) Likely C20H19N4O5 ~395 (estimated) Nitro group (electron-withdrawing) may reduce solubility but enhance reactivity.
N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl- analog 4-chloro-2,5-dimethoxyphenyl (N-linked), 4-ethoxyphenyl (C4) C23H24ClN3O4 449.91 Chloro and dimethoxy groups increase lipophilicity; chloro may improve metabolic stability.
N-(2-ethoxyphenyl)-4-(4-methylphenyl)-6-methyl- analog 4-methylphenyl (C4), 2-ethoxyphenyl (N-linked) C21H23N3O3 365.43 Methyl group (electron-donating) enhances lipophilicity and membrane permeability.
N-(3,4-dimethylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-6-methyl- analog 3,4-dimethylphenyl (N-linked), 4-ethoxy-3-methoxyphenyl (C4) C23H27N3O4 409.50 Bulky substituents may sterically hinder target binding but improve thermal stability.

Key Observations:

  • Alkoxy groups (ethoxy, methoxy) improve solubility via H-bonding but may increase metabolic susceptibility due to oxidative cleavage.
  • Methyl groups enhance lipophilicity (logP), favoring membrane permeability .

Physicochemical Properties

  • Solubility : Ethoxy/methoxy substituents (target compound) improve aqueous solubility compared to nitro or chloro analogs .
  • Lipophilicity : Methyl groups (e.g., ) increase logP, favoring blood-brain barrier penetration.
  • Thermal Stability : Bulky substituents (e.g., ) may enhance stability by facilitating crystalline packing via H-bonding .

Crystallographic and Hydrogen-Bonding Trends

Crystal structures of related compounds (e.g., ) reveal:

  • H-bonding Networks : Methoxy/ethoxy groups act as H-bond acceptors, forming layered structures .
  • Puckering Parameters: Pyrimidine rings adopt non-planar conformations, quantified via Cremer-Pople coordinates .
  • Software : Structures are often solved using SHELX and visualized via ORTEP .

Biological Activity

N-(2-ethoxyphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, a compound with the CAS number 373618-14-5, belongs to the class of tetrahydropyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C21H23N3O4
Molecular Weight 381.42 g/mol
CAS Number 373618-14-5
Chemical Structure Chemical Structure

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on related tetrahydropyrimidine derivatives demonstrated their cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The compounds were found to induce apoptosis in these cells at low concentrations (nanomolar range), suggesting a mechanism that may involve oxidative stress and morphological changes typical of apoptotic cell death .

The biological activity of tetrahydropyrimidine derivatives often involves interaction with cellular targets such as enzymes or receptors that play critical roles in cell proliferation and survival. The specific mechanism for this compound remains under investigation; however, it is hypothesized that its structure allows for favorable interactions with target proteins involved in tumor growth regulation.

Antimicrobial Activity

In addition to antitumor effects, some studies have explored the antimicrobial potential of pyrimidine derivatives. Preliminary findings suggest that certain structural features of these compounds may confer activity against various bacterial strains. While specific data on this compound is limited, the broader class of similar compounds has shown promise in this area .

Case Study 1: Cytotoxicity Evaluation

A detailed study evaluated the cytotoxic effects of several tetrahydropyrimidine derivatives on human cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the compounds' potency against glioblastoma multiforme and breast adenocarcinoma cell lines. The most potent derivatives exhibited IC50 values in the nanomolar range, highlighting the importance of structural optimization in enhancing biological activity .

Case Study 2: Apoptosis Induction

Another investigation focused on the apoptotic effects induced by tetrahydropyrimidine derivatives. Morphological assessments revealed characteristic changes associated with apoptosis following treatment with these compounds. Flow cytometry analyses further confirmed an increase in apoptotic cell populations after exposure to specific concentrations of these derivatives .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Solvent Polarityε = 20–40 (e.g., acetone)Maximizes cyclization
Reaction Temperature80–100°CPrevents decomposition
Catalyst Loading5–10 mol% (triethylamine)Accelerates condensation

Q. Table 2: Key Spectroscopic Signatures

Functional Group1^1H NMR (δ, ppm)13^13C NMR (δ, ppm)
2-Ethoxyphenyl1.35 (t, CH3_3), 4.05 (q, OCH2_2)14.5 (CH3_3), 63.2 (OCH2_2)
Tetrahydropyrimidine2.50 (s, CH3_3), 5.20 (m, NH)165.8 (C=O), 45.3 (N–CH2_2)
Carboxamide8.10 (s, NH)170.1 (CONH)

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